Isoficine is primarily extracted from Ficus pantoniana, where it occurs naturally. The plant itself has been studied for various bioactive compounds, including other flavonoids and alkaloids, which contribute to its medicinal properties.
Isoficine falls under the category of flavonoid alkaloids, which are known for their diverse structures and significant biological activities. This classification highlights its potential therapeutic applications, particularly in areas related to anti-inflammatory and antioxidant effects.
The synthesis of Isoficine can be achieved through several chemical reactions involving precursor compounds. A notable method involves the bromination of specific phenolic compounds followed by a series of reactions including methylation and cyclization.
These methods yield Isoficine with high efficiency, often exceeding 90% in certain steps of the synthesis process .
Isoficine's molecular structure is characterized by:
The molecular formula for Isoficine is , with a molecular weight of approximately 273.31 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .
Isoficine participates in various chemical reactions typical for flavonoid derivatives:
The reactions often require careful control of conditions such as temperature and pH to achieve desired yields and purity levels. For instance, acid-catalyzed reactions are commonly used to facilitate transformations involving the hydroxyl groups .
The mechanism by which Isoficine exerts its biological effects involves several pathways:
Studies indicate that Isoficine's antioxidant capacity is comparable to well-known antioxidants, suggesting its potential use in therapeutic applications targeting oxidative stress-related diseases .
Relevant analyses often include melting point determination, solubility tests, and spectral analysis (NMR, UV-visible spectroscopy) to characterize these properties .
Isoficine has garnered interest for its potential applications in several fields:
Research continues to explore the full range of Isoficine's biological activities and its potential therapeutic applications across various health-related fields .
Isoficine (7-hydroxy-6,8-dimethoxy-2H-chromen-2-one) is a naturally occurring dihydroxy-methoxy coumarin derivative with the molecular formula C₁₁H₁₀O₅ (molecular weight: 222.19 g/mol). Its core structure consists of a benzopyrone scaffold featuring hydroxyl (-OH) and methoxy (-OCH₃) functional groups at positions C7, C6, and C8, respectively [10]. The compound typically forms colorless to pale yellow needle-like crystals with a melting point of 145–150°C [10]. Key spectroscopic characteristics include:
Table 1: Key Physicochemical Properties of Isoficine
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₀O₅ |
Molecular Weight | 222.19 g/mol |
Melting Point | 145–150°C |
UV-Vis λmax | 344 nm |
Characteristic NMR (H-3) | δ 6.25 ppm |
Isoficine's discovery traces to 1937 when Spath and Jerzmanowska first isolated it from Fraxinus excelsior (ash tree) bark [10]. Significant milestones include:
Isoficine belongs to the hydroxycoumarin pharmacological class, specifically categorized as a multi-target pleiotropic modulator due to its interactions with inflammation, cancer, and metabolic pathways. It exhibits structural and functional relationships with several coumarin derivatives:
Table 2: Structural Analogues and Pharmacological Relationships
Compound | Structural Difference | Functional Similarity |
---|---|---|
Fraxidin | Methoxy groups at C6,C7; OH at C8 | Shared antioxidant and anti-inflammatory targets |
Scopoletin | OH at C7, methoxy at C6 | Overlapping NF-κB and TNF-α modulation |
Daphnetin | OH groups at C7,C8 | Enhanced kinase inhibition potential |
Umbelliferone | OH at C7 only | Core coumarin bioactivity scaffold |
Based on analogue classification frameworks [1] [5], Isoficine qualifies as:
Current research focuses on three primary domains:1. Target Identification: Isoficine modulates NF-κB, TNF-α, and MAPK pathways in inflammation and cancer models [10]. Putative targets include:- Kinases (JNK, p38)- Nuclear receptors (FXR agonism inferred from structural analogues) [9]- Matrix metalloproteinases (MMP-2/9)2. Synthetic Innovation: Recent methodologies emphasize biomimetic synthesis strategies:- Benzaldehyde precursor routes (e.g., 3,4,5-trimethoxybenzaldehyde) [6]- Enzymatic hydroxylation of fraxetin derivatives3. Knowledge Gaps:- Target engagement specificity: Lack of isoform-selective binding data- Metabolic fate: Limited ADME profiling beyond absorption studies showing rapid oral uptake- Synthetic accessibility: Current routes yield <5% overall efficiency [6] [10]
Table 3: Research Methodologies Applied to Isoficine
Approach | Key Advancement | Reference Source |
---|---|---|
AI-driven discovery | Generative chemistry for novel coumarin scaffolds | [4] |
Natural product anticipation | Synthesis preceding isolation (e.g., securinega alkaloids) | [6] |
Target-based screening | FXR agonism in cholestasis models | [9] |
Emerging technologies addressing these gaps include generative AI platforms (e.g., Insilico Medicine’s chemistry engines) enabling de novo coumarin design [4], and natural product anticipation through synthesis-first approaches validated in securinega alkaloid discovery [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7